5-Phenylpyrido[2,3-d]pyridazine
Description
Properties
IUPAC Name |
5-phenylpyrido[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-5-10(6-3-1)13-11-7-4-8-14-12(11)9-15-16-13/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGBPDOEAMMMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526406 | |
| Record name | 5-Phenylpyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87987-97-1 | |
| Record name | 5-Phenylpyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrido[2,3-d]pyridazine typically involves the reaction of picolinic acid anhydride with dry benzene under Friedel-Crafts conditions to yield 3-benzoyl picolinic acid. This intermediate is then reacted with hydrazine hydrate in boiling n-butanol to form this compound-8(7H)-one . Further reactions with various reagents can lead to different derivatives of this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the phenyl or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings .
Scientific Research Applications
Medicinal Chemistry
5-Phenylpyrido[2,3-d]pyridazine derivatives have been investigated for their antimicrobial and anticancer properties. The compound's structure allows for modifications that enhance biological activity against various pathogens and cancer cell lines.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant activity against opportunistic infections such as those caused by Pneumocystis jirovecii and Toxoplasma gondii. A series of pyrido[2,3-d]pyrimidine derivatives were designed as selective inhibitors of dihydrofolate reductase (DHFR), demonstrating promising results in inhibiting these pathogens .
- Anticancer Properties : Recent studies have focused on designing pyrido[2,3-d]pyrimidine derivatives that target the epidermal growth factor receptor (EGFR). These compounds have shown potent inhibitory effects on tumor cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7) cells. For instance, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated significant anticancer activity with IC50 values comparable to established drugs like doxorubicin .
Agrochemicals
The compound has been explored for its potential as a herbicide . Pyrido[2,3-d]pyridazine derivatives have shown efficacy against both dicotyledonous and monocotyledonous weeds. These compounds can be applied pre-emergence or post-emergence to control weed growth effectively. Their herbicidal properties are attributed to their ability to interfere with specific biochemical pathways in plants .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its structure allows for various reactions that can yield new derivatives with enhanced or novel properties. For example, one-pot three-component reactions involving aldehydes and acyl acetonitriles have been employed to create fused pyridine derivatives efficiently .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of newly synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against multiple cancer cell lines. The results indicated that several compounds exhibited over 70% inhibition at 100 µM concentration during preliminary screenings. Subsequent IC50 screenings revealed compounds with significant potency against specific cancer types .
Case Study 2: Antimicrobial Inhibition
In another study focusing on DHFR inhibitors derived from pyrido[2,3-d]pyrimidines, researchers synthesized several analogs that showed selective inhibition against microbial DHFR compared to human DHFR. The selectivity ratios ranged significantly, highlighting the potential for developing targeted therapies against opportunistic infections in immunocompromised patients .
Mechanism of Action
The mechanism of action of 5-Phenylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to anti-inflammatory and antiplatelet effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Isomers: Pyrido[2,3-c]pyridazine vs. Pyrido[3,4-d]pyridazine
- Pyrido[2,3-c]pyridazine (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives): These isomers differ in nitrogen atom positioning, leading to distinct electronic profiles. Patent data highlight their role as Bcl-xL inhibitors for cancer therapy, with substituents like benzyl or methyl groups enhancing pro-apoptotic activity .
- Pyrido[3,4-d]pyridazine ("6-azaphthalazine"): This isomer exhibits unique reactivity in [4+2] cycloaddition reactions, forming cycloalkene-fused isoquinolines, unlike its [2,3-d] counterpart. Such reactivity is attributed to electron distribution variations in the fused ring system .
Key Comparison :
Fused-Ring Derivatives: Thieno[2,3-d]pyridazine vs. Pyrido[2,3-d]pyridazine
- Thieno[2,3-d]pyridazine: Replacing the pyridine ring with thiophene introduces sulfur, altering electronic properties and solubility. Derivatives like 4-oxo-5-phenylthieno[2,3-d]pyridazine-7-carbonyl azide exhibit distinct fragmentation patterns in mass spectrometry (e.g., m/z = 189 for pyridazine cleavage) compared to purely nitrogenous analogs .
- This compound : The absence of sulfur enhances π-π stacking in receptor binding, as seen in GABAA ligands (Ki = 100 nM for α2/α3/α5 subunits) .
Key Comparison :
Substituent Variations: Phenyl vs. Methylthio Groups
Key Comparison :
| Substituent | Electronic Effect | Bioactivity Example | Reference |
|---|---|---|---|
| Phenyl | Electron-withdrawing | Antihypertensive (Endralazine) | |
| Methylthio | Electron-donating | Spectral studies |
Pharmacological Profiles: Pyridopyridazines in Drug Development
- GABAA Receptor Ligands : this compound derivatives (e.g., Compound 10) exhibit high affinity (Ki = 100 nM) for α2/α3/α5 subunits, surpassing pyrido[2,3-c]pyridazine analogs .
- Anticancer Agents : Pyrido[2,3-c]pyridazines (e.g., Bcl-xL inhibitors) show pro-apoptotic activity, while 5-phenyl derivatives are less explored in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenylpyrido[2,3-d]pyridazine, and how can structural confirmation be achieved?
- Methodology : A four-step metal-free synthesis starting from methyl ketones has been reported, yielding 7-substituted derivatives (e.g., alkyl, aryl, or heteroaryl groups) in 65–92% yields. Key steps include condensation with hydrazine hydrate followed by cyclization in acidic media . Structural confirmation is typically performed via tandem mass spectrometry (MS/MS), which identifies characteristic fragmentation patterns such as loss of phenyl groups or pyridazine ring cleavage .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology :
- UV-Vis Spectroscopy : Calculated electronic spectra using the Pariser-Parr-Pople (PPP) method align with experimental data, showing absorption maxima at 320–350 nm due to π→π* transitions .
- Mass Spectrometry : MS/MS fragmentation reveals diagnostic ions, such as [M–Ph]+ and [M–C3H3N2]+, critical for distinguishing annulation isomers .
- NMR : H and C NMR resolve substituent effects on chemical shifts, particularly for protons adjacent to nitrogen atoms in the pyridazine ring .
Advanced Research Questions
Q. How do electronic properties influence the reactivity of this compound in cycloaddition reactions?
- Methodology : The LUMO energy of pyrido[2,3-d]pyridazine (–1.122 eV) determines its reactivity as an electron-deficient diene. For example, in [4+2] cycloadditions with enamines, the reaction proceeds at 110°C in 1,4-dioxane under argon, yielding cycloalkene-fused isoquinolines. Computational studies (AM1 method) guide solvent and temperature selection to optimize reaction rates .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Study : Derivatives exhibit varying cytotoxicity (IC50: 20–100 μM) against cancer cell lines (e.g., A549). To reconcile discrepancies:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF3) to enhance binding to KRAS G12C, a target in lung and colorectal cancers .
- Assay Conditions : Standardize cell culture protocols (e.g., incubation time, serum concentration) to minimize variability in IC50 measurements .
Q. How can computational modeling predict the pharmacological potential of this compound derivatives?
- Methodology :
- Docking Simulations : Molecular docking with GABA receptors identifies key interactions (e.g., hydrogen bonding with Arg112 and hydrophobic contacts with Phe200) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with herbicidal activity to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
